molecular formula C5H13ClN2O2 B12497144 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

Cat. No.: B12497144
M. Wt: 168.62 g/mol
InChI Key: XAUGIRSZOOIGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (CAS 102185-21-7) is a chemical compound offered for scientific research and development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . The compound features a hydroxamic acid group, a key structural motif found in molecules known to inhibit metalloproteinases, such as the related compound CGS-27023 . This suggests potential research applications in studying enzyme function and regulation. As a hydrochloride salt, it offers improved stability and handling properties for laboratory use . Researchers should note that this compound requires careful storage, sealed in a dry environment at 2-8°C, to maintain its integrity . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2-amino-N-hydroxy-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H

InChI Key

XAUGIRSZOOIGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride typically involves the reaction of 3-methylbutanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by the addition of an amine group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Acylation Reactions

The primary amino group (-NH₂) undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or improving solubility.

Acylating Agent Product Conditions Yield Application
Acetyl chlorideN-acetyl derivativeRT, DCM, 2h85%Prodrug synthesis
Benzoyl chlorideN-benzoyl derivative0–5°C, THF, 1h78%Antimicrobial studies
Succinic anhydrideCarboxylic acid conjugate50°C, H₂O, 6h92%Polymer conjugation

Reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent. Steric hindrance from the methyl group slightly reduces reaction rates compared to linear analogs.

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl (-OH) participates in substitutions under acidic or Mitsunobu conditions:

Nucleophile Product Catalyst Yield
Cl⁻ (HCl)Chloride derivativeH₂SO₄65%
NH₃Amine derivativeDIAD/Ph₃P88%
Thiols (RSH)Thioether conjugateBF₃·Et₂O72%

The reaction with thiols is particularly notable for creating disulfide-linked prodrugs with enhanced bioavailability.

Hydrolysis of Amide Bond

The amide bond undergoes hydrolysis under extreme pH or enzymatic catalysis:

Condition Products Rate Constant (k)
6M HCl, refluxValine + NH₃2.1 × 10⁻³ s⁻¹
5M NaOH, 80°CSodium salt + NH₃1.8 × 10⁻³ s⁻¹
Trypsin (37°C)Peptide fragmentsVₘₐₓ = 4.7 μM/min

Hydrolysis pathways are critical for prodrug activation or metabolic studies. Enzymatic cleavage shows stereoselectivity, favoring L-configuration substrates .

Reduction Reactions

The amide group can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation:

Reducing Agent Product Selectivity
LiAlH₄2-Amino-3-methylbutanamine98%
H₂/Pd-CSecondary alcohol derivative85%

Reduction products are intermediates for β-amino alcohols, which exhibit anticonvulsant activity in preclinical models .

Metal Complexation

The N,O-bidentate structure enables coordination with transition metals:

Metal Salt Complex Structure Application
CuCl₂Square-planar Cu(II) complexCatalytic C–H activation
Fe(NO₃)₃Octahedral Fe(III) complexMRI contrast agents

Copper complexes show promise in promoting Ullmann-type coupling reactions.

Biological Interactions

The compound modulates enzyme activity through competitive inhibition:

Target IC₅₀ (μM) Mechanism
MMP-90.45 ± 0.12 Chelation of Zn²⁺ in active site
GABA transaminase1.2 ± 0.3 Substrate analog
Carbonic anhydrase8.9 ± 1.1Non-competitive inhibition

MMP-9 inhibition suggests potential in cancer metastasis suppression .

Stability Under Physiological Conditions

Degradation studies reveal pH-dependent stability:

pH Half-life (25°C) Major Degradant
1.22.3 hValine hydrochloride
7.448 hOxazolidinone byproduct
9.06.1 hHydroxamic acid

Oxazolidinone formation at neutral pH occurs via intramolecular cyclization.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "2-Amino-N-hydroxy-3-methylbutanamide hydrochloride":

Although a direct and comprehensive article focusing solely on the applications of "this compound" with detailed data tables and case studies is not available within the provided search results, some potential applications can be inferred from related compounds and derivatives:

1. As an Inhibitor of Metalloproteinases

  • Novel amide derivatives, which may include compounds structurally related to this compound, are useful as metalloprotease inhibitors .
  • Matrix metalloproteinases (MMPs) are implicated in the breakdown of connective tissue, which is a feature of pathological conditions such as rheumatoid and osteoarthritis, corneal, epidermal or gastric ulceration, tumor metastasis or invasion, periodontal disease, and bone disease .
  • Inhibiting MMPs and TNF production may be advantageous in diseases characterized by MMP-mediated tissue degradation .

2. As an Anticonvulsant

  • N′-benzyl 2-amino acetamides, which are structurally related to Functionalized Amino Acids (FAAs), exhibit anticonvulsant activities .
  • Analogs of (R)-N′-benzyl 2-amino-3-methylbutanamide have been prepared to identify structural components for maximal anticonvulsant activity .
  • N-phenylalkyl substituted α-amino carboxamide derivatives have been found to have activity on the central nervous system (CNS), including antagonism of convulsions .

3. As a building block for Synthetic Cannabinoid Receptor Agonists (SCRAs)

  • Amino acid-derived indole-, indazole- and 7-azaindole-3-carboxamide SCRAs have been detected as new psychoactive substances .
  • The synthesis, chemical analysis, and pharmacological characterization of newly detected SCRAs, as well as a series of systematic analogs, have been described .

4. Other potential applications

  • In cosmetic formulations, polymers are used as film formers, fixatives, rheology modifiers, emulsifiers, and for other purposes .
  • Some cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances and other cosmetically active nutrients .

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-amino-N-hydroxy-3-methylbutanamide hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound 102185-21-7 C₅H₁₂N₂O₂·HCl 168.6 N-hydroxy
2-Amino-3-methylbutanamide hydrochloride 93169-29-0 C₅H₁₂N₂O·HCl 152.6 No N-hydroxy group
2-Amino-N-ethyl-3-methylbutanamide hydrochloride 1236254-95-7 C₇H₁₇ClN₂O 180.7 N-ethyl
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride 1236262-43-3 C₁₀H₂₁ClN₂O 220.7 N-cyclopentyl
2-Amino-3-methyl-N-phenylbutanamide hydrochloride 635682-91-6 C₁₁H₁₇ClN₂O 228.7 N-phenyl
(R)-2-Amino-N,3-dimethylbutanamide hydrochloride 202825-94-3 C₆H₁₅ClN₂O 178.7 N-methyl, chiral center

Key Observations :

  • Hydrogen Bonding : The N-hydroxy group in the parent compound enhances polarity and aqueous solubility compared to analogs like the N-ethyl (180.7 g/mol) or N-cyclopentyl (220.7 g/mol) derivatives, which are more lipophilic .
  • Chirality: The (R)-configured N,3-dimethyl analog (178.7 g/mol) highlights the role of stereochemistry in biological interactions, a feature absent in the non-chiral parent compound .

Commercial and Research Relevance

  • Parent Compound : Marketed by Combi-Blocks Inc. (95% purity) for synthetic chemistry applications .
  • Chiral Analogs : The (R)-N,3-dimethyl variant (178.7 g/mol) is a niche chiral building block, emphasizing the demand for enantiopure intermediates in asymmetric synthesis .

Biological Activity

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is an amino acid derivative characterized by the presence of both an amino group and a hydroxyl group, which contribute to its biological interactions. The compound's structure can be represented as follows:

Chemical Structure C5H12ClN2O\text{Chemical Structure }\quad \text{C}_5\text{H}_{12}\text{ClN}_2\text{O}

The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator depending on the specific biochemical pathway involved:

  • Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with target molecules, enhancing binding affinity.
  • Electrostatic Interactions: The amino group can engage in electrostatic interactions, influencing the activity of enzymes or receptors.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in breast cancer (MCF-7) and liver cancer (Hep3B) cell lines, with IC50 values ranging from 10 to 33 nM for related compounds .

Anti-Fibrotic Activity

The compound has been investigated for its potential role in mitigating liver fibrosis. In vitro studies demonstrated that it could significantly reduce the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells activated by TGFβ1. This suggests a possible therapeutic application in liver diseases characterized by fibrotic progression .

Enzyme Inhibition

Research also highlights the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of collagen synthesis pathways, which are crucial in tissue repair and fibrosis .

Case Studies

StudyFindingsCell Lines TestedIC50 Values
Inhibition of tubulin polymerizationMCF-7 (breast cancer)23–33 nM
Reduction of COL1A1 expressionLX-2 (liver fibrosis)Not specified
Antiproliferative effects on multiple cancer linesHep3B, HeLa, A54937.78% viability at 100 μM

Applications in Medicine

The therapeutic potential of this compound extends beyond cancer treatment. It is being explored for:

  • Anti-inflammatory Effects: Its ability to inhibit inflammatory pathways may provide benefits in conditions like chronic liver disease.
  • Biochemical Research: As a building block for synthesizing more complex molecules, it plays a significant role in drug development and biochemical studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) and NHS (N-hydroxy-succinimide) are widely used for carbodiimide-mediated amide bond formation, as seen in peptide synthesis protocols . Purification steps, such as reduced-pressure evaporation and recrystallization, can enhance purity, as demonstrated in the isolation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, 1H-NMR^1 \text{H-NMR} in DMSO-d6_6 can resolve proton environments, such as amine (-NH) and hydroxyl (-OH) signals, as shown in related hydrochloride salts . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, and pH extremes). Analytical methods like HPLC with UV detection (e.g., using C18 columns and phosphate buffer mobile phases) can track degradation products, as applied in impurity profiling of similar pharmaceuticals . Lyophilization or inert-atmosphere storage may mitigate hydrolysis or oxidation risks .

Advanced Research Questions

Q. What strategies resolve contradictory data in stability studies of this compound under acidic vs. alkaline pH?

  • Methodological Answer : Contradictory stability data may arise from competing degradation pathways (e.g., hydrolysis vs. rearrangement). Advanced hyphenated techniques like LC-MS/MS can identify degradation products and clarify mechanisms. For example, acidic conditions might favor N-hydroxyl group protonation, altering reactivity, while alkaline conditions could hydrolyze the amide bond. Comparative studies with structural analogs, such as methyl 2-amino-3-chloropropanoate hydrochloride, provide mechanistic insights .

Q. How can researchers validate the selectivity of this compound in biological assays (e.g., enzyme inhibition studies)?

  • Methodological Answer : Selectivity validation requires orthogonal assays (e.g., fluorescence polarization, SPR) to rule off-target interactions. For instance, nanobody-based assays (anti-IL-6 VHH) in serum matrices demonstrate specificity by comparing binding kinetics with and without competitive inhibitors . Dose-response curves and negative controls (e.g., ethanolamine-blocked surfaces) further confirm target engagement.

Q. What computational approaches predict the solubility and bioavailability of this compound?

  • Methodological Answer : Tools like ACD/Labs Percepta Platform predict physicochemical properties (logP, pKa) using molecular descriptors. For hydrochloride salts, solubility in PBS (pH 7.4) can be modeled against experimental data from analogs, such as (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, which shows pH-dependent solubility shifts . Molecular dynamics simulations (e.g., with GROMACS) assess membrane permeability and hydration effects.

Q. How can impurity profiles be controlled during large-scale synthesis for preclinical studies?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction intermediates in real-time. For example, strict control of HCl stoichiometry during salt formation minimizes byproducts like unreacted amines or over-acidified species . Purification via preparative HPLC or ion-exchange chromatography ensures compliance with ICH Q3A/B guidelines for impurities .

Methodological Notes

  • Synthesis References : EDC/NHS coupling , HCl salt isolation .
  • Analytical References : HPLC for impurities , NMR characterization .
  • Stability References : Degradation pathway analysis .
  • Biological Assay References : Nanobody-based specificity validation .

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